molecular formula C24H46O3 B1208293 Lauric anhydride CAS No. 645-66-9

Lauric anhydride

Cat. No.: B1208293
CAS No.: 645-66-9
M. Wt: 382.6 g/mol
InChI Key: NWADXBLMWHFGGU-UHFFFAOYSA-N
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Description

Lauric anhydride, derived from lauric acid (dodecanoic acid, C12H24O2), is a fatty acid-based cyclic anhydride. Lauric acid itself is known for its 12-carbon saturated chain, which imparts hydrophobic properties and moderate thermal stability. Applications of this compound likely align with its parent acid, including roles in surfactants, emulsifiers, and polymer modification .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauric anhydride can be synthesized through the reaction of lauric acid with acylating agents such as oxalyl chloride or thionyl chloride. The reaction typically involves the following steps:

    Conversion of Lauric Acid to Lauryl Chloride: Lauric acid is reacted with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2) to form lauryl chloride.

    Formation of this compound: Lauryl chloride is then reacted with another equivalent of lauric acid in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Lauric anhydride undergoes various chemical reactions, including:

    Hydrolysis: this compound reacts with water to form lauric acid.

    Esterification: It can react with alcohols to form esters.

    Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.

    Aminolysis: Amines under mild to moderate conditions.

Major Products Formed:

    Hydrolysis: Lauric acid.

    Esterification: Lauric esters.

    Aminolysis: Lauric amides.

Scientific Research Applications

Biomedical Applications

Lauric anhydride exhibits several promising biomedical applications due to its antimicrobial properties and potential as a drug delivery system.

Antimicrobial Activity

This compound has been shown to possess strong antimicrobial properties. It is effective against various pathogens, including Propionibacterium acnes, which is implicated in acne. A study demonstrated that lauric acid-loaded micelles significantly reduced the minimum inhibitory concentration (MIC) required to inhibit bacterial growth compared to free lauric acid. The MIC for free lauric acid was found to be 20 µg/mL, while the micelles achieved an MIC of just 10 µg/mL, showcasing enhanced antibacterial efficacy .

Formulation Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Free Lauric Acid20 µg/mL80 µg/mL
Lauric Acid Micelles10 µg/mL40 µg/mL

Drug Delivery Systems

This compound's ability to form nano-sized micelles enhances its application as a drug delivery vehicle. Studies have indicated that when encapsulated in polymeric micelles, this compound can improve the solubility and stability of hydrophobic drugs. This property is particularly beneficial for delivering drugs that are otherwise poorly soluble in aqueous environments .

Case Studies

  • Acne Treatment : Research involving lauric acid-loaded micelles has shown significant effectiveness in treating acne by targeting Propionibacterium acnes. The study highlighted the formulation's ability to reduce bacterial counts effectively, thus offering a promising alternative to traditional acne treatments .
  • Cardiovascular Health : Lauric acid, closely related to this compound, has been studied for its potential benefits in cardiovascular health. It has been shown to influence lipid profiles positively and reduce inflammation markers associated with cardiovascular diseases .
  • Neuroprotective Effects : Lauric acid is also being investigated for its neuroprotective properties. It has demonstrated potential in reducing neuroinflammation and protecting against neuronal damage, which could have implications for conditions like Alzheimer's disease .

Material Science Applications

In addition to biomedical uses, this compound is utilized in material science for synthesizing polymers and surfactants.

Polymer Synthesis

This compound can be used as a monomer in the production of biodegradable polymers. Its incorporation into polymer chains enhances the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing environmentally friendly packaging solutions and medical devices .

Surfactants

The compound serves as a precursor for surfactants used in various industrial applications, including cosmetics and personal care products. Its amphiphilic nature allows it to reduce surface tension effectively, making it valuable in formulations requiring emulsification or solubilization .

Mechanism of Action

Lauric anhydride can be compared with other fatty acid anhydrides such as:

    Myristic Anhydride: Derived from myristic acid, it has a longer carbon chain and different physical properties.

    Palmitic Anhydride: Derived from palmitic acid, it has an even longer carbon chain and is used in different industrial applications.

Uniqueness of this compound: this compound is unique due to its moderate chain length, which provides a balance between reactivity and stability. It is more reactive than longer-chain anhydrides and more stable than shorter-chain anhydrides, making it versatile for various applications.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between lauric anhydride and structurally related anhydrides:

Compound Structure Molecular Formula Key Properties Applications
This compound 12-carbon saturated chain C24H44O3 Hydrophobic, moderate thermal stability (max oxidation ~165°C) Surfactants, emulsifiers, polymer modification
Succinic Anhydride 4-carbon saturated dicarboxylic C4H4O3 Highly reactive, water-soluble Pharmaceuticals, resins, isotopic labeling (e.g., succinic-d4 anhydride)
Maleic Anhydride 4-carbon unsaturated dicarboxylic C4H2O3 Electrophilic, forms copolymers (e.g., SMA resins) Plastics, coatings, adhesives
Phthalic Anhydride Aromatic dicarboxylic C8H4O3 High thermal stability, forms stable salts Plasticizers, dyes, sodium phthalate production
2-Octenylsuccinic Anhydride 8-carbon unsaturated chain C12H18O3 Amphiphilic (hydrophobic octenyl + hydrophilic succinic) Starch modification, emulsifiers

Key Differentiators

Chain Length and Hydrophobicity :

  • This compound’s 12-carbon chain provides stronger hydrophobicity compared to shorter-chain anhydrides like succinic (C4) or maleic (C4). This makes it more suitable for lipid-based formulations or hydrophobic polymer matrices .
  • In contrast, 2-octenylsuccinic anhydride (C8) balances hydrophilic and hydrophobic properties, enabling applications in starch stabilization .

Thermal Stability: Lauric acid derivatives exhibit a maximum oxidation temperature of ~165°C, lower than myristic acid (C14, >190°C) .

Reactivity: Maleic anhydride’s unsaturated structure enhances electrophilicity, enabling copolymerization (e.g., SMA resins) . This compound’s saturated chain likely limits such reactivity but improves stability in non-polar environments. Succinic anhydride’s small size and solubility facilitate rapid esterification, ideal for drug conjugation .

Applications: this compound: Potential in biomimetic synthesis (e.g., dimerization for natural product analogs like CP-225,917) and surfactant production. Phthalic anhydride: Dominates in plastics and resins due to aromatic stability . Methyl tetrahydrophthalic anhydride: Epoxy curing agent with superior heat resistance vs. This compound .

Research Findings and Industrial Relevance

  • Biosynthetic Applications : this compound derivatives are implicated in templated dimerization reactions for complex natural products, leveraging thioester linkages akin to polyketide synthases .
  • Thermal Limitations : The lower thermal stability of this compound compared to aromatic or longer-chain anhydrides may restrict its use in high-temperature processes (e.g., epoxy curing) .
  • Surfactant Efficiency : this compound’s amphiphilicity could rival commercial emulsifiers like 2-octenylsuccinic anhydride, but cost and scalability require further study .

Biological Activity

Lauric anhydride, a derivative of lauric acid, has gained attention for its diverse biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential applications in cancer treatment, supported by data tables and case studies.

Overview of this compound

This compound is formed from the dehydration of lauric acid, a medium-chain fatty acid predominantly found in coconut oil and palm kernel oil. It has been studied for its biological properties, particularly in the fields of microbiology and oncology.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens, particularly Gram-positive bacteria.

Table 1: Antimicrobial Efficacy of this compound

PathogenZone of Inhibition (mm)Concentration (1:10)Concentration (1:100000)
Staphylococcus aureus15 ± 1.414EffectiveMinimal
Streptococcus pneumoniae15 ± 0.000EffectiveMinimal
Mycobacterium tuberculosis12 ± 0.000ModerateNot effective
Escherichia coli8 ± 0.000Not effectiveNot effective
Salmonella spp.8 ± 0.000Not effectiveNot effective

This table illustrates that this compound is particularly effective against Gram-positive bacteria, while Gram-negative bacteria show resistance at lower concentrations .

This compound's antimicrobial action is attributed to its ability to disrupt bacterial cell membranes, inhibiting the growth of pathogens like Staphylococcus aureus and Streptococcus pneumoniae. Research indicates that it may inhibit the MurA enzyme involved in bacterial cell wall biosynthesis, enhancing its antibacterial properties .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can reduce the activation of microglial cells in the nervous system, potentially offering neuroprotective benefits in conditions like Alzheimer's disease.

Case Study: Neuroinflammation Reduction

A study involving primary cultured rat microglia indicated that this compound could suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to reduced neuroinflammation . This suggests potential applications in managing neurodegenerative diseases.

Antitumor Activity

Recent research highlights the potential of this compound in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, including breast and endometrial cancer cells.

Table 2: Antitumor Effects of this compound

Cancer Cell LineEffect ObservedConcentration (mg/mL)
SkBr3 (Breast Cancer)Cytotoxicity and apoptosis30-50
Ishikawa (Endometrial)Induction of ROS and apoptosis30-50
HCT-15 (Colon Cancer)Downregulation of EGFR signaling30-50

The studies indicate that this compound's mechanism involves the generation of ROS and modulation of cell signaling pathways, leading to increased expression of apoptotic markers such as p21Cip1/WAF1 .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing lauric anhydride in laboratory settings?

this compound (C₂₄H₄₆O₃) is synthesized via dehydration of lauric acid (dodecanoic acid). A common approach involves heating lauric acid with acetic anhydride as a dehydrating agent, followed by purification via vacuum distillation. Characterization typically includes:

  • Melting point analysis : Pure this compound melts between 40–43°C .
  • FTIR spectroscopy : Peaks at ~1800 cm⁻¹ (C=O stretch of anhydride) and ~1150 cm⁻¹ (C–O–C asymmetric stretch) confirm the anhydride group .
  • NMR : ¹³C NMR shows carbonyl carbons at ~170 ppm, distinct from carboxylic acid derivatives .
  • XPS : Used to verify elemental composition and surface modifications in composite studies .

Q. How does this compound react with nucleophiles like alcohols or amines?

this compound undergoes nucleophilic acyl substitution reactions. For example:

  • With alcohols : Forms lauric acid esters (e.g., methyl laurate) and releases lauric acid. Reaction conditions (temperature, catalyst) influence ester yield .
  • With amines : Produces N-lauroyl amides. Primary amines react faster than secondary amines due to steric effects .
  • With water : Hydrolyzes to lauric acid, requiring acidic or basic catalysts for rapid completion . Detailed mechanisms involve tetrahedral intermediate formation, with reaction rates dependent on solvent polarity and nucleophile strength .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in thermal stability data for this compound?

Discrepancies in thermal decomposition temperatures (e.g., oxidation peaks at 165°C vs. higher ranges) may arise from impurities or analytical methods. To address this:

  • Controlled thermogravimetric analysis (TGA) : Compare decomposition under inert (N₂) vs. oxidative (O₂) atmospheres to isolate degradation pathways .
  • Differential scanning calorimetry (DSC) : Correlate exothermic/endothermic peaks with FTIR data to identify decomposition products .
  • Purity validation : Use HPLC or GC-MS to confirm anhydride purity before testing .

Q. How can this compound be integrated into biomimetic synthesis, such as polyketide-like dimerization?

this compound’s dimerization mimics polyketide synthase (PKS) pathways. Key steps include:

  • Templating : Use thioester-linked diols to orient two C₁₆ anhydride units, enabling stereoselective dimerization .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate the anhydride carbonyl for nucleophilic attack .
  • Characterization : LC-HRMS and 2D NMR (COSY, HSQC) validate dimer structures and regioselectivity .

Q. What methodologies optimize this compound’s application in polymer surface modifications?

this compound enhances hydrophobicity in polymers like polypropylene. Experimental design considerations:

  • Grafting efficiency : Vary reaction time (e.g., 9 hours) and temperature (80°C) to maximize anhydride incorporation .
  • Comparative analysis : Contrast this compound’s grafting efficiency with maleic anhydride using XPS (C1s content increases by ~20% with lauric acid vs. ~15% with maleic anhydride) .
  • Performance testing : Measure contact angles and tensile strength to correlate surface modification with material properties .

Q. Methodological Guidelines

Q. How should researchers document this compound synthesis for reproducibility?

Follow IUPAC guidelines for reporting organic syntheses:

  • Experimental section : Specify molar ratios (e.g., lauric acid:acetic anhydride = 1:2), reaction duration (3–5 hours), and purification steps (e.g., recrystallization in hexane) .
  • Data reporting : Include NMR shifts, FTIR peaks, and melting points with error margins .
  • Supplementary files : Provide raw spectral data and chromatograms in open-access repositories .

Q. What statistical approaches validate this compound’s adsorption capacity in environmental studies?

For adsorption experiments (e.g., heavy metal removal):

  • Isotherm modeling : Fit data to Langmuir/Freundlich models to determine maximum adsorption capacity (e.g., 178 mg/g for Ca²⁺ under optimized conditions) .
  • Error analysis : Use triplicate experiments and report standard deviations (±5% for replicate trials) .
  • Cross-validation : Compare results with ICP-OES and EDTA titration methods to confirm accuracy .

Properties

IUPAC Name

dodecanoyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H46O3/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWADXBLMWHFGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10214752
Record name Lauroyl anhydride
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Molecular Weight

382.6 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

645-66-9
Record name Lauric anhydride
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Retrosynthesis Analysis

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